4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an appropriate nitrile and hydrazine derivative under acidic or basic conditions.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonation using propylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a suitable amidoxime and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Agrochemicals: It is explored as a potential herbicide or pesticide, leveraging its ability to interfere with specific biological pathways in pests.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.
Pathways Involved: It can modulate signaling pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine
- 4-[4-methyl-5-(ethylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine
Uniqueness
4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of the propylsulfonyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-methyl-5-propylsulfonyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O3S/c1-3-4-18(15,16)8-11-10-7(14(8)2)5-6(9)13-17-12-5/h3-4H2,1-2H3,(H2,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNRXBSHUGDFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(N1C)C2=NON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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